MMV028038
Description
Properties
Molecular Formula |
C36H43N3O3 |
|---|---|
Molecular Weight |
565.76 |
IUPAC Name |
N-(Cyclopentyl(3-isopropylphenyl)methyl)-2-(3-morpholinobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H43N3O3/c1-25(2)27-13-7-14-29(21-27)34(26-9-3-4-10-26)37-35(40)33-23-28-11-5-6-12-31(28)24-39(33)36(41)30-15-8-16-32(22-30)38-17-19-42-20-18-38/h5-8,11-16,21-22,25-26,33-34H,3-4,9-10,17-20,23-24H2,1-2H3,(H,37,40) |
InChI Key |
UPNXEFDBYBSCQJ-UHFFFAOYSA-N |
SMILES |
O=C(C1N(C(C2=CC=CC(N3CCOCC3)=C2)=O)CC4=C(C=CC=C4)C1)NC(C5CCCC5)C6=CC=CC(C(C)C)=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-028038; MMV 028038; MMV028038 |
Origin of Product |
United States |
Discovery and Early Research Trajectory of Mmv028038
High-Throughput Screening Campaigns for Anti-Plasmodium Activity
The high-throughput screening campaigns that led to the discovery of MMV028038 involved testing a large number of compounds for their ability to inhibit the growth of Plasmodium falciparum. These phenotypic screens typically utilize P. falciparum whole-cell assays. For instance, compounds in the Malaria Box were screened in vitro against the 3D7 strain of P. falciparum (a chloroquine-sensitive but sulfadoxine-resistant strain). The assays often measure parasite growth inhibition, with results expressed as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) values. In some cases, high-throughput screening approaches also tested the impact of different compounds on male and female gametocytes, which are the reproductive cells responsible for malaria transmission.
Lead Identification Strategies for Novel Chemical Series
Following the initial high-throughput screening, compounds like this compound that demonstrated significant anti-plasmodium activity were advanced for lead identification. This phase involves filtering initial "hits" based on various physical and drug-related properties such as solubility, metabolic stability, purity, and bioavailability. Techniques extensively used in lead identification include molecular docking simulations, virtual screening, and further high-throughput screening of refined libraries. The goal is to select lead compounds with optimal pharmacological activity for further development. this compound, being a 2-phenoxybenzamide (B1622244), represents a novel chemical series identified through these efforts.
Structure-Activity Relationship (SAR) Investigations for Biological Potency
Structure-Activity Relationship (SAR) investigations are crucial in drug discovery to understand how chemical modifications to a lead compound influence its biological activity, potency, and selectivity. For this compound, detailed SAR studies have been conducted to optimize its anti-parasitic activity.
Modulations for Enhanced Anti-parasitic Activity
One notable modulation involved the replacement of the 4-fluorophenoxy substituent. While replacing it with a 4-phenoxy or a 4-acetamidophenoxy group generally decreased activity, some derivatives still maintained good activity and selectivity. Substituting the 4-fluorophenoxy moiety with a hydrogen atom resulted in moderate activity and selectivity, suggesting that the presence of an aryloxy substituent is favorable for antiplasmodial activity.
An optimized derivative of this compound demonstrated significantly enhanced antiplasmodial activity against P. falciparum NF54 (IC50 = 0.2690 µM) and very low cytotoxicity against L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. This improved compound also showed better physicochemical and pharmacokinetic parameters compared to the original this compound lead structure.
Table 1: Representative Antiplasmodial Activity and Cytotoxicity Data for this compound and Derivatives
| Compound | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (S.I.) |
| This compound (Compound 1) | Not directly specified in table, but implied as lead for derivatives with values like 1.012-1.146 µM for related compounds | Not directly specified in table, but implied as lead for derivatives with values like 73.00–131.0 µM for related compounds | Not directly specified in table, but implied as lead for derivatives with values like 62.93–127.1 for related compounds |
| Optimized Derivative | 0.2690 | 124.0 | 460 |
| Related Compound 6 | 1.012 | 127.1 | 125.6 |
| Related Compound 8 | 1.146 | 73.00 | 63.7 |
| Related Compound 7 | 3.738 | 113.0 | 30.22 |
Note: The specific IC50 and S.I. for the original this compound (referred to as compound 1 in Source) are not explicitly listed in the table, but the provided data for related compounds and the optimized derivative offer insight into the SAR.
Analysis of Structural Motifs Contributing to Biological Effect
Analysis of the structural motifs of this compound and its derivatives has provided critical insights into their biological effects. The core 2-phenoxybenzamide scaffold is fundamental to its antiplasmodial activity. The presence of an aryloxy substituent, particularly a fluorophenoxy group, on the phenoxy moiety, was found to be beneficial for antiplasmodial activity.
Further studies have also implicated this compound's interaction with specific parasite targets. This compound has been shown to disrupt the function of Plasmodium falciparum NCR1 (PfNCR1), a transporter protein responsible for exporting cholesterol from the parasite's plasma membrane. Computational simulations and molecular docking studies have indicated that this compound specifically interacts with PfNCR1 at predicted binding sites within its cholesterol tunnel. The predicted binding affinity for this compound with PfNCR1 was calculated to be -10.1 kcal/mol. Genetic studies have further supported this target engagement, with mutations in the pfncr1 gene observed in P. falciparum clones resistant to this compound. This suggests that PfNCR1 is a key molecular target contributing to the anti-parasitic effect of this compound.
Table 2: Predicted Binding Affinities of MMV Compounds with PfNCR1
| Compound | Predicted Binding Affinity (kcal/mol) |
| MMV009108 | -13.2 |
| This compound | -10.1 |
| MMV019662 | -12.2 |
The understanding of these structural motifs and their interaction with targets like PfNCR1 is crucial for rational drug design and the development of new antimalarial agents with improved efficacy and reduced resistance potential.
Elucidation of Mmv028038 S Mechanism of Action
Target Identification and Validation: Plasmodium falciparum Niemann-Pick Type C1-Related Protein (PfNCR1)
The identification and subsequent validation of PfNCR1 as the molecular target of MMV028038 involved a multi-faceted approach, combining phenotypic screening with genetic and biochemical studies.
Experimental Approaches to Target Identification (e.g., phenotypic screens linked to target)
This compound was identified through chemical genetic screening, a phenotypic screening methodology that systematically tests the efficacy of thousands of small molecules simultaneously in complex cellular environments . This unbiased approach is effective in discovering and validating novel druggable targets. In this context, this compound, along with structurally diverse compounds like MMV009108 and MM019662, were found to target PfNCR1 .
A key strategy for target identification involved the in vitro evolution of P. falciparum parasites in the presence of this compound, followed by whole-genome sequencing of the resulting resistant clones. This approach revealed specific resistance-conferring mutations in the pfncr1 gene, namely M398I and A1208E, which were directly linked to resistance against this compound. The introduction of these mutations into a wild-type genetic background through allelic exchange confirmed their causative role in conferring compound resistance.
A hallmark phenotypic consequence of this compound treatment, or genetic knockdown of PfNCR1, is the increased sensitivity of the parasite plasma membrane (PPM) to saponin (B1150181) . Saponin is a pore-forming glycoside with an affinity for cholesterol, and this hypersensitivity indicates a disruption in the parasite's lipid homeostasis, specifically an alteration in the composition of the PPM . This phenocopying effect strongly suggests that this compound directly interferes with PfNCR1 function.
Genetic Validation Studies of PfNCR1 Essentiality in P. falciparum Blood Stages
PfNCR1, encoded by the gene PF3D7_0107500, is a membrane protein homologous to the human Niemann-Pick C1 (hNPC1) transporter, sharing 23% identity and 44% similarity in protein sequence . Genetic validation studies have unequivocally established PfNCR1 as an essential gene for the survival and replication of P. falciparum during its blood-stage lifecycle .
Attempts to disrupt the pfncr1 gene using CRISPR/Cas9-targeting approaches were unsuccessful, further supporting its critical and essential function during blood-stage malaria growth. Furthermore, conditional knockdown studies, where pfncr1 gene expression was regulated using anhydrotetracyline (aTc), demonstrated that reduced PfNCR1 expression severely attenuated parasite growth and ultimately led to parasite demise. The essentiality of PfNCR1 was further confirmed by rescuing the growth defect in knockdown parasites through the introduction of a second copy of the wild-type PfNCR1 gene. These genetic studies collectively underscore PfNCR1's indispensable role in parasite viability.
Complementary Biochemical and Cellular Assays for Target Engagement
To further validate the direct interaction between this compound and PfNCR1, a range of complementary biochemical and cellular assays were employed. Target engagement assays are crucial for confirming that a compound binds to its intended protein target within a living system and assesses cellular penetration and compound-target interaction.
Cellular thermal shift assays (CETSA) are widely used to assess cellular target engagement by measuring the thermal stability of a protein in the presence or absence of a ligand . While specific CETSA data for this compound were not detailed, this methodology is generally applicable for validating target engagement in cells.
NanoBRET (Bioluminescence Resonance Energy Transfer) assays represent another advanced cellular approach to quantify compound binding to target proteins in live cells. This technique can assess cellular affinity, residence time, and cell permeability of compounds by measuring the energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. Displacement of the tracer by an unlabeled test compound like this compound results in a dose-dependent decrease in the BRET signal, providing quantitative insights into the compound's interaction with the target in its native cellular environment.
Further biochemical and cellular characterization revealed that PfNCR1 functions as an exporter, capable of extruding cholesterol from the parasite's plasma membrane. This role in cholesterol efflux is critical for maintaining membrane homeostasis within the parasite. PfNCR1 has been localized to the parasite plasma membrane (PPM) at zones of contact with the parasitophorous vacuolar membrane. The inhibition of PfNCR1 by compounds like this compound is believed to directly block this transport function, thereby disrupting cholesterol shuttling and leading to the observed phenotypic effects, such as saponin hypersensitivity and malformed digestive vacuoles.
Molecular Interactions and Binding Characterization
Understanding the precise molecular interactions between this compound and PfNCR1 is crucial for rational drug design and optimization. This has been approached through computational modeling and structural biology techniques.
Computational Approaches to Binding Mode Prediction (e.g., Molecular Docking to PfNCR1)
Computational methods, particularly molecular docking, have been instrumental in predicting how this compound interacts with its target. Using the AutoDock Vina program, researchers predicted the binding modes of this compound, alongside MMV009108 and MMV019662, to PfNCR1. These docking studies indicated that this compound specifically interacts with PfNCR1 at a predicted binding site located along the cholesterol transport tunnel formed by the protein.
The predicted binding affinity for this compound with PfNCR1 was calculated to be -10.1 kcal/mol. This value, alongside those for other PfNCR1 inhibitors, provides a quantitative measure of the compound's theoretical binding strength to the target.
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| MMV009108 | -13.2 |
| This compound | -10.1 |
| MMV019662 | -12.2 |
Potential for High-Resolution Structural Biology of this compound-PfNCR1 Complex (e.g., Cryo-EM)
High-resolution structural biology techniques, such as single-particle cryo-electron microscopy (Cryo-EM), offer invaluable insights into the precise architecture of protein-ligand complexes. Cryo-EM structures of PfNCR1, both in its apo state and bound to the inhibitor MMV009108, have been successfully solved at resolutions between 2.98 Å and 3.81 Å. These structures have been pivotal in revealing that PfNCR1 contains two large cavities and forms a cholesterol transport tunnel, elucidating its role in modulating the parasite plasma membrane composition.
While a specific Cryo-EM structure of this compound bound to PfNCR1 is not widely published, the successful determination of other PfNCR1-inhibitor complexes by Cryo-EM strongly indicates the potential for obtaining a high-resolution structure of the this compound-PfNCR1 complex. Indeed, research indicates that this compound binds within the major ectodomain cavity of PfNCR1, displacing the resident sterol molecule, a finding likely derived from structural studies. Such structural data would provide atomic-level details of this compound's binding mode, crucial for understanding its inhibitory mechanism and guiding further optimization efforts.
Characterization of Mmv028038 S Biological Activity in Model Systems
In Vitro Efficacy against Plasmodium falciparum Parasites
MMV028038 demonstrates significant inhibitory effects on Plasmodium falciparum parasites across different developmental stages, with a particular focus on the asexual blood stages which are responsible for the clinical manifestations of malaria.
Inhibition of Asexual Blood-Stage Replication
This compound has been shown to effectively inhibit the asexual blood-stage replication of Plasmodium falciparum parasites. This compound critically slows down parasite replication during the intraerythrocytic growth phase . A key finding in understanding this compound's mechanism of action is its interaction with Plasmodium falciparum Niemann-Pick Type C1-Related protein (PfNCR1) . PfNCR1, encoded by the gene PF3D7_0107500, is an essential protein for the parasite's intraerythrocytic growth and resides in the parasite plasma membrane (PPM) .
Studies have indicated that treatment with this compound phenocopies the effects of a genetic knockdown of pfncr1, strongly suggesting that this compound directly inhibits PfNCR1 function . Furthermore, genetic knockdown of pfncr1 expression leads to severely attenuated parasite growth and hypersensitivity to this compound . Resistance-conferring mutations in PfNCR1, specifically M398I and A1208E, were identified in parasites selected for resistance to this compound, confirming the causative role of PfNCR1 in compound resistance . Additionally, this compound has been associated with the selection of copy number variations (CNVs) in PF3D7_0109800 and PF3D7_0108400, and single nucleotide polymorphisms (SNPs) in several genes including PF3D7_0107500 (M398I/A1208E), PF3D7_0400100 (R269S/E270A/E270D), PF3D7_1028300 (H169N), PF3D7_1354900 (N370I), and PF3D7_1414700 (A684T) .
Dose-Response Profiles and Potency Evaluation
This compound exhibits potent activity against P. falciparum asexual blood stages, demonstrating submicromolar potency against wild-type parasite strains . The half-maximal inhibitory concentration (IC50) for this compound against P. falciparum (3D7/Dd2 strains) asexual blood stages has been reported as 0.268 μM .
Dose-response experiments for this compound typically involve treating synchronous, young ring-stage parasite cultures (at 1-1.2% starting parasitemia) with varying concentrations of the compound . Parasitemia is measured approximately 70-80 hours post-compound addition using nucleic acid staining techniques, such as acridine (B1665455) orange . Growth inhibition data are then normalized to untreated control cultures (e.g., treated with dimethyl sulfoxide, DMSO) and fitted to a sigmoidal growth inhibition curve to determine potency . Computational simulations have further supported the interaction of this compound with PfNCR1, predicting a binding affinity of -10.1 kcal/mol .
Table 1: In Vitro Potency of this compound against Plasmodium falciparum Asexual Blood Stages
| Parasite Strain | IC50 (μM) | Assay Duration (hours) | Measurement Method | Reference |
| 3D7/Dd2 | 0.268 | 70-80 | Nucleic acid staining (Acridine Orange) |
Activity against Other Plasmodium Life Cycle Stages (in vitro gametocytes, liver stages)
Beyond its activity against asexual blood stages, this compound has also been evaluated for its effects on other Plasmodium life cycle stages.
Liver Stages: this compound has demonstrated activity against Plasmodium berghei liver stages. Its inhibitory concentration (IC50) against P. berghei liver stages (Pbluc model) is reported as 17.8 μM . This indicates a moderate level of activity against the pre-erythrocytic stages of the parasite, which develop within hepatocytes before initiating blood-stage infection.
Gametocytes: The activity of this compound against Plasmodium falciparum gametocytes, the sexual stages responsible for human-to-mosquito transmission, has been noted as "not determined" (n.d.) in some reports . While other compounds within the broader MMV Pandemic Response Box have shown activity against gametocytes, specific data for this compound in this stage are not consistently reported .
Table 2: In Vitro Activity of this compound against Plasmodium Life Cycle Stages
| Parasite Stage | IC50 (μM) | Reference |
| P. falciparum Asexual Blood Stage | 0.268 | |
| P. berghei Liver Stage (Pbluc) | 17.8 | |
| P. falciparum Gametocytes | Not Determined |
In Vivo Proof-of-Concept Studies in Non-Human Animal Models (focused on biological effect)
This compound has demonstrated significant in vivo efficacy in non-human animal models of malaria, providing proof-of-concept for its biological effect. In the Plasmodium berghei mouse model, this compound has shown the ability to achieve a cure . Furthermore, in a Plasmodium falciparum SCID mouse model, this compound also resulted in a cure . These in vivo studies highlight the compound's capacity to eliminate parasites and resolve infection within a living system. Beyond treatment, this compound has also exhibited potent causal prophylactic activity, indicating its potential to prevent infection by targeting early parasite stages before they establish blood-stage disease .
Molecular Mechanisms of Resistance to Mmv028038
Identification of Resistance-Conferring Mutations in PfNCR1 (PF3D7_0107500)
The PfNCR1 protein is a membrane protein homologous to human Niemann-Pick C1 (hNPC1) proteins, which are crucial for cholesterol egress from late endosomes . In P. falciparum, PfNCR1 is essential for maintaining proper membrane lipid composition and is considered a druggable target . Resistance to MMV028038 has been consistently linked to specific genetic alterations within the pfncr1 gene.
Specific Amino Acid Substitutions
Selections with this compound have led to the identification of specific amino acid substitutions in PfNCR1 that confer resistance . Notably, the mutations M398I and A1208E have been observed in this compound-resistant parasites . These mutations are considered causative for the observed compound resistance . A model of PfNCR1 suggests that while some resistance-conferring mutations (e.g., A1108T, F1436I, associated with other compounds) are proximal to the membrane domain, M398I and A1208E are predicted to localize to hydrophilic domains . Interestingly, parasites with the A1208E mutation exhibited sensitivity to other compounds not used in its selection, suggesting a distinct functional impact compared to mutations affecting the membrane domain .
Below is a table summarizing the key amino acid substitutions identified in PfNCR1 that confer resistance to this compound:
| Mutation | Amino Acid Change | Associated Compound | Predicted Location (Model) |
| M398I | Methionine to Isoleucine | This compound | Hydrophilic domain |
| A1208E | Alanine to Glutamic Acid | This compound | Hydrophilic domain |
Mapping of Resistance Mutations via In Vitro Selection
The identification of these resistance-conferring mutations was achieved through rigorous in vitro selection processes . Plasmodium falciparum 3D7 parasites were subjected to drug pressure, typically at concentrations 3 to 10 times their EC50 (half-maximal effective concentration), leading to the ready acquisition of resistant parasites in multiple selections . Genetic analysis of these resistant mutants consistently revealed mutations in PfNCR1 (PF3D7_0107500).
To confirm the causative role of these mutations, single-crossover allelic exchange was employed to introduce the selected mutations into a clean genetic background . This approach demonstrated that the introduced PfNCR1 mutations were indeed responsible for the observed compound resistance . Comprehensive whole-genome analysis of P. falciparum parasites, including those resistant to this compound, has been instrumental in mapping these resistance mechanisms, revealing numerous nonsynonymous changes in various genes associated with drug resistance acquisition. This combination of in vitro evolution and whole-genome sequencing serves as a powerful tool for discovering drug targets and identifying resistance genes.
Genomic Aberrations Leading to Resistance
Beyond point mutations, larger-scale genomic changes, specifically copy number variations (CNVs), also play a significant role in the development of resistance to this compound.
Role of Copy Number Variations (CNVs) encompassing PfNCR1
Copy number variations, which are chromosomal size polymorphisms encompassing genes of antimalarial targets or drug transporters, are a key mechanism contributing to parasite survival under drug pressure. In the context of this compound resistance, selections have resulted in amplification events surrounding the PfNCR1 gene (PF3D7_0107500). These gene amplifications are a substantial contributor to drug resistance acquisition events, accounting for approximately one-third of such occurrences. The highly AT-rich genome of P. falciparum is particularly prone to accumulating CNVs, which facilitates rapid adaptation to new drug pressures and host environments.
Association of CNVs with Genomic Rearrangements and Breakpoints
The formation of CNVs is often associated with complex genomic rearrangements and specific breakpoint locations within the parasite's genome. Studies have shown that these genomic rearrangements can involve deletions, duplications, insertions, inversions, or translocations. In-depth analysis of breakpoints in resistant P. falciparum clones has revealed that complex DNA structures, such as long monomeric A/T tracks and DNA hairpins, are frequently found at these sites, acting as triggers for CNV formation. Replication stress has also been observed to increase the occurrence of de novo CNVs across the malaria parasite genome. While CNVs can impose fitness costs on the parasite due to increased cellular burden for DNA replication and altered enzyme expression levels, their ability to confer drug resistance makes them a significant adaptive mechanism.
Approaches to Mitigate or Circumvent Resistance Development
Addressing the challenge of antimalarial drug resistance, including that to compounds like this compound, requires multifaceted strategies. These approaches aim to extend the lifespan of existing drugs, develop new effective treatments, and prevent the emergence and spread of resistant parasites.
One primary strategy is the use of combination therapies . Artemisinin-based combination therapies (ACTs), for instance, combine drugs with different modes of action, making it less likely for parasites to develop resistance to all components simultaneously . Organizations like Medicines for Malaria Venture (MMV) are actively developing new combinations, including non-artemisinin-based combinations and triple ACTs, to provide robust treatment options .
The continuous discovery and development of novel drug targets and new classes of antimalarial drugs are crucial to circumvent existing resistance mechanisms . Research efforts are focused on identifying and validating targets such as glucose transporter PfHT1, various kinases (Plasmodium kinome), and proteins involved in the food vacuole, apicoplast, cysteine proteases, and aminopeptidases . MMV's strategy includes establishing new discovery networks to identify molecules with a high barrier to resistance .
Furthermore, understanding the molecular mechanisms of resistance, such as those involving PfNCR1, can inform strategies for targeting resistance mechanisms directly or developing resistance reversal agents . For example, research suggests that targeting processes like autophagy in parasites might prevent the development of drug resistance.
Advanced Methodologies and Future Research Directions for Mmv028038
Application of Computational Chemistry and Chemoinformatics
Computational chemistry and chemoinformatics play a crucial role in understanding the interaction of MMV028038 with its biological targets and in guiding the design of more effective derivatives.
Ligand-Based and Structure-Based Design Principles
Studies have utilized computational methods, specifically molecular docking, to investigate the binding characteristics of this compound with its identified target, the Plasmodium falciparum Niemann-Pick Type C1-Related protein (PfNCR1) . PfNCR1 is a membrane protein identified as a druggable antimalarial target, crucial for parasite membrane homeostasis and intraerythrocytic growth .
Molecular docking simulations have predicted that this compound interacts specifically with PfNCR1 at its predicted binding sites, which are located along the cholesterol tunnel of the protein . The predicted binding affinity for this compound with PfNCR1 was calculated to be approximately -10.1 kcal/mol . This computational insight provides a structural basis for understanding the compound's inhibitory activity.
Further insights into the interaction between this compound and PfNCR1 come from resistance studies. Parasites resistant to this compound were found to harbor specific mutations in the pfncr1 gene, namely M398I and A1208E . These mutations were demonstrated to be causative for compound resistance, strongly suggesting that this compound directly inhibits PfNCR1 . The location of these resistance-conferring mutations, particularly M398I and A1208E, which are proximal to the membrane domain or localize to hydrophilic domains respectively, offers critical information for structure-based design efforts aimed at overcoming resistance or enhancing binding affinity .
Table 1: Predicted Binding Affinity of this compound with PfNCR1
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| This compound | PfNCR1 | -10.1 |
Quantitative Structure-Activity Relationship (QSAR) Development for Biological Activity
While quantitative structure-activity relationship (QSAR) studies are widely recognized as valuable tools in drug discovery for relating chemical structures to biological activities and predicting the activity of new compounds, specific QSAR development efforts directly focused on this compound or its direct derivatives were not detailed in the provided research findings. However, the identification of resistance mutations in PfNCR1 provides a foundation for future QSAR analyses that could correlate structural modifications of this compound with changes in activity against wild-type and mutant PfNCR1, thereby guiding the design of compounds with improved potency and reduced susceptibility to resistance.
Utilization of Omics Technologies to Elucidate Compound Effects
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the molecular and cellular responses of P. falciparum to antimalarial compounds like this compound.
Transcriptomic and Proteomic Signatures of this compound Treatment
Transcriptomic and proteomic analyses provide a global view of gene expression and protein abundance changes within the parasite upon drug exposure. Although direct, detailed transcriptomic or proteomic signatures specifically induced by this compound treatment were not explicitly provided in the search results, studies have established that the phenotypic consequences of this compound treatment are essentially identical to those observed with conditional knockdown of PfNCR1 . This strong correlation suggests that any transcriptomic or proteomic changes observed upon PfNCR1 inhibition would likely reflect the molecular impact of this compound. Future research could directly apply these technologies to P. falciparum treated with this compound to identify specific gene expression patterns or protein alterations that define its mechanism of action and cellular stress responses.
Metabolomic Profiling in P. falciparum Upon Exposure
Metabolomic profiling has been successfully applied to investigate the effects of this compound on P. falciparum metabolism. Upon incubation with this compound, metabolomic analysis of parasite extracts revealed significant reductions across hemoglobin-derived peptides . This finding supports the hypothesis that this compound, by targeting PfNCR1, compromises the normal function of the digestive vacuole (DV), a critical organelle for hemoglobin degradation in P. falciparum . This disruption of hemoglobin catabolism is a key metabolic consequence of this compound exposure, highlighting its impact on essential parasite processes.
Development of Advanced Chemical Probes and Analogs for Mechanistic Studies
This compound itself serves as a valuable chemical tool for investigating the function of PfNCR1, its molecular target . The development of advanced chemical probes and analogs based on the this compound scaffold is crucial for more in-depth mechanistic studies, enabling researchers to precisely dissect the role of PfNCR1 in P. falciparum biology and to identify potential off-targets or resistance mechanisms.
The identification of resistance-conferring mutations in PfNCR1 (M398I and A1208E) in response to this compound provides a strong foundation for the rational design of next-generation chemical probes and analogs . By synthesizing this compound derivatives with specific structural modifications and testing their activity against both wild-type and mutant PfNCR1, researchers can gain a deeper understanding of the compound's binding site and the molecular determinants of resistance. Such analogs, particularly those with slight structural variations that render them inactive (inactive controls) or with enhanced selectivity, are essential for rigorously confirming target engagement and elucidating downstream biological pathways affected by PfNCR1 inhibition. This approach can further validate PfNCR1 as a drug target and accelerate the development of new antimalarial agents.
Exploration of Synergistic Interactions with Existing or Pipeline Antimalarial Agents
The development of drug resistance in Plasmodium falciparum to existing antimalarial therapies underscores the critical need for novel treatment strategies, particularly combination therapies. Combination therapy, involving two or more drugs with independent modes of action and different biochemical targets, is widely advocated to enhance efficacy, shorten treatment duration, and delay the emergence of resistance to individual components.
While the broader concept of synergistic antimalarial drug combinations has been extensively studied and proven beneficial, with examples such as clindamycin (B1669177) and halofantrine, or omeprazole (B731) and quinine (B1679958) demonstrating synergistic interactions, specific detailed research on the synergistic interactions of this compound with other existing or pipeline antimalarial agents is an area that requires further dedicated exploration. Current literature primarily focuses on this compound's direct antimalarial efficacy and its specific target, PfNCR1.
Future research directions should include systematic investigations into potential synergistic effects when this compound is combined with other antimalarials. This could involve:
In vitro and in vivo combination studies: Conducting comprehensive checkerboard or isobologram assays to evaluate the interaction profiles of this compound with a diverse range of antimalarial compounds, including those targeting different pathways (e.g., heme detoxification, protein synthesis, metabolic enzymes). Such studies would determine whether the combinations exhibit synergistic, additive, or antagonistic effects.
**Mechan
Q & A
Q. How can multi-omics data (proteomic, transcriptomic) be integrated to elucidate this compound’s mode of action?
- Answer : Use pathway enrichment tools (DAVID, Metascape) to identify overlapping signatures from RNA-seq and LC-MS/MS datasets. Apply machine learning (e.g., random forest) to prioritize high-impact biomarkers. Deposit processed data in FAIR-compliant repositories .
Methodological Best Practices
- Data Transparency : Include raw spectra, crystallographic files (.cif), and assay protocols in supplementary materials. Reference Materials (e.g., NMR spectra) must align with COPE guidelines .
- Ethical Reporting : Disclose conflicts of interest and animal welfare compliance (ARRIVE guidelines). For human-derived cell lines, provide ethics committee approval numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
